

TFAX 594, SE for Protein Labeling: A Technical Guide

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Compound of Interest

Compound Name: Tfax 594,SE

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of TFAX 594, SE, a bright and photostable amine-reactive fluorescent dye. The document details its chemical properties, a complete protocol for protein labeling, and the underlying reaction mechanism. This guide is intended to equip researchers with the necessary information to successfully utilize TFAX 594, SE in their experimental workflows for applications such as flow cytometry, fluorescence microscopy, and super-resolution microscopy.

Core Properties of TFAX 594, SE

TFAX 594, SE is characterized by its high quantum yield and extinction coefficient, contributing to exceptionally bright fluorescent conjugates. A key feature of this dye is its pH insensitivity over a broad range (pH 4-10), which ensures stable fluorescence in various biological buffers.

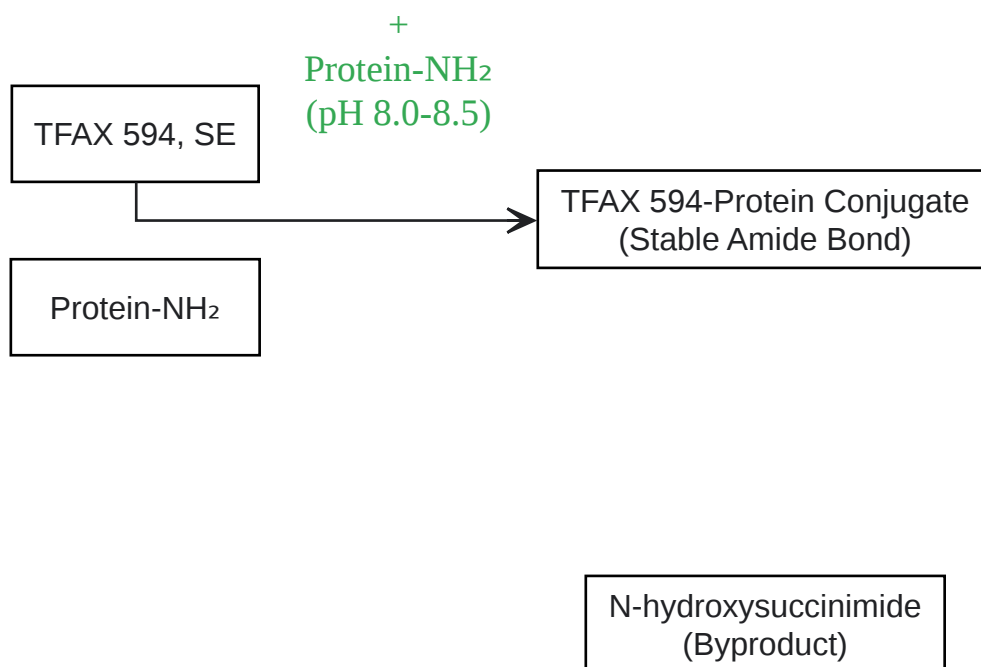
Quantitative Data Summary

The following table summarizes the key quantitative properties of TFAX 594, SE, facilitating easy comparison with other fluorophores.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~590 nm	[1][2]
Emission Maximum (λ_{em})	~617-660 nm	[1][3]
Molar Extinction Coefficient (ϵ)	92,000 $\text{cm}^{-1}\text{M}^{-1}$	
Quantum Yield (Φ)	0.66	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	
Reactivity	Primary amines	

Mechanism of Protein Labeling

TFAX 594, SE is an amine-reactive dye, meaning its succinimidyl ester (SE) moiety readily reacts with primary amines, such as the ϵ -amino group of lysine residues and the N-terminus of proteins. This reaction, known as aminolysis or amidation, forms a stable covalent amide bond between the dye and the protein. The reaction is typically carried out in a buffer with a slightly basic pH (8.0-8.5) to ensure that the primary amine groups on the protein are deprotonated and thus nucleophilic.



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TFAX 594, SE reacts with a primary amine on a protein to form a stable conjugate.

Experimental Protocol for Protein Labeling

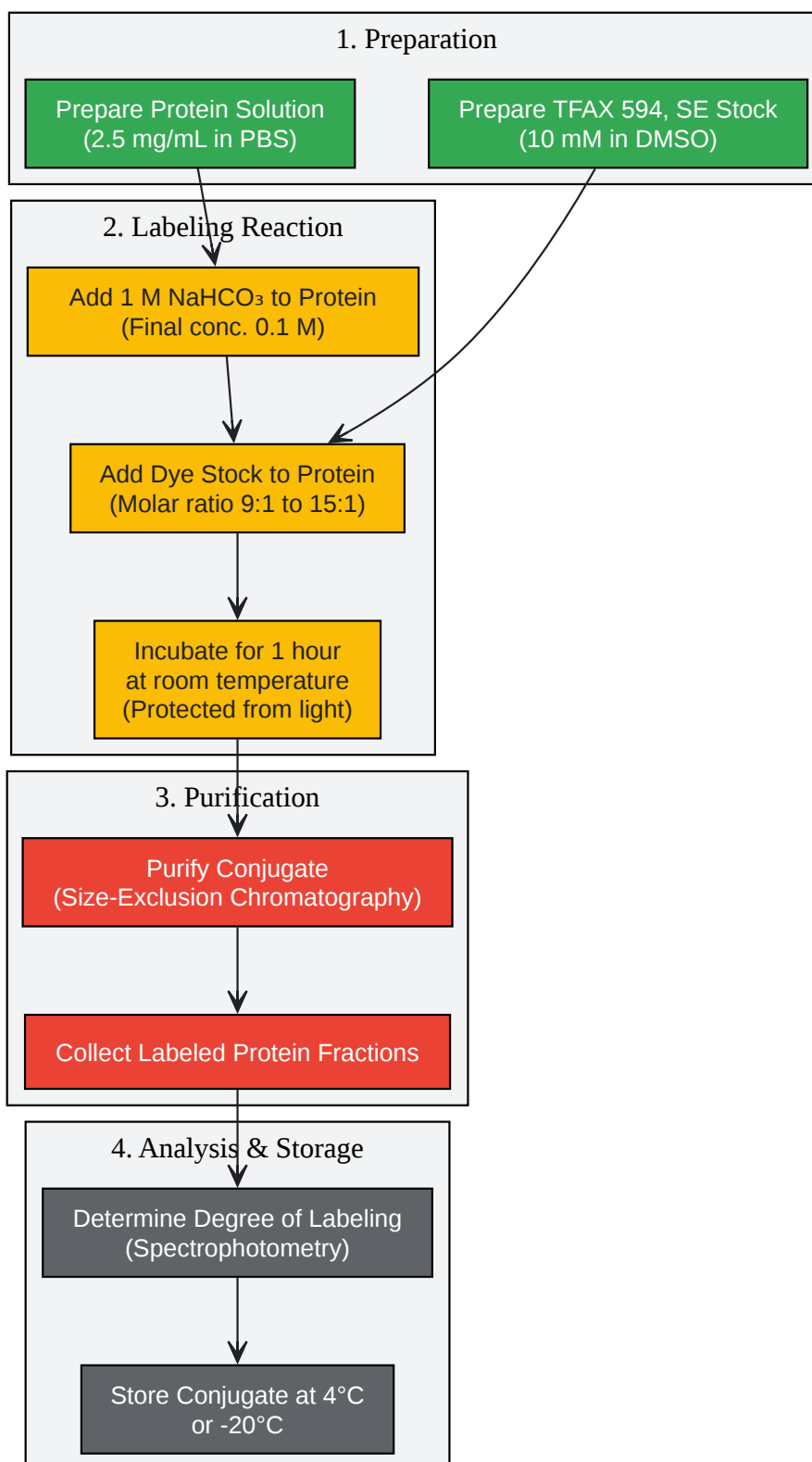
This section provides a detailed methodology for labeling proteins with TFAX 594, SE. The protocol is based on general procedures for amine-reactive succinimidyl ester dyes and should be optimized for the specific protein of interest.

Materials and Reagents

- TFAX 594, SE
- Protein to be labeled (in an amine-free buffer such as PBS)
- Anhydrous dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate (NaHCO_3), pH 8.3
- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow

The following diagram outlines the key steps in the protein labeling and purification process.



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A typical workflow for labeling a protein with TFX 594, SE and subsequent purification.

Detailed Methodologies

1. Preparation of Protein Solution:

- Dissolve the protein to be labeled in an amine-free buffer such as PBS. The presence of primary amines in the buffer (e.g., Tris or glycine) will compete with the labeling reaction.
- The recommended protein concentration is at least 2 mg/mL for optimal labeling efficiency. For this protocol, a concentration of 2.5 mg/mL is used.
- Ensure that the protein solution is free of any stabilizers that contain primary amines, such as bovine serum albumin (BSA) or gelatin.

2. Preparation of TFAX 594, SE Stock Solution:

- Allow the vial of TFAX 594, SE to warm to room temperature before opening.
- Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Vortex briefly to ensure the dye is fully dissolved.

3. Labeling Reaction:

- To the protein solution, add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3) to raise the pH of the reaction mixture and achieve a final bicarbonate concentration of 0.1 M. Succinimidyl esters react efficiently at an alkaline pH.
- While gently stirring or vortexing the protein solution, add the 10 mM TFAX 594, SE stock solution dropwise. A typical starting point for the molar ratio of dye to protein is between 9:1 and 15:1. This ratio may need to be optimized for your specific protein.
- Incubate the reaction mixture for 1 hour at room temperature, protected from light.

4. Purification of the Labeled Protein:

- Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4). This will separate the labeled protein from the unreacted, free dye.
- Apply the reaction mixture to the column and elute with PBS.

- Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute from the column.
5. Determination of the Degree of Labeling (DOL):
- The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
 - Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the absorbance maximum of TFAX 594, SE (~590 nm, A_{590}).
 - The protein concentration can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm:
 - Protein Concentration (M) = $[A_{280} - (A_{590} \times CF)] / \epsilon_{\text{protein}}$
 - Where CF is the correction factor for the dye's absorbance at 280 nm, and $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
 - The DOL is then calculated as:
 - $DOL = A_{590} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$
 - Where ϵ_{dye} is the molar extinction coefficient of TFAX 594, SE ($92,000 \text{ cm}^{-1}\text{M}^{-1}$).
6. Storage of the Conjugate:
- Store the labeled protein at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant and store at -20°C.

This comprehensive guide provides the essential information for the successful application of TFAX 594, SE in protein labeling experiments. By following the detailed protocols and understanding the underlying principles, researchers can generate high-quality fluorescently labeled proteins for a wide range of biological assays.

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References

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